molecular formula C13H10N4O B13880862 5-phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one

5-phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one

Cat. No.: B13880862
M. Wt: 238.24 g/mol
InChI Key: ADAHIAMLANIRHR-UHFFFAOYSA-N
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Description

5-phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one is a synthetic small molecule compound featuring a pyrimidin-4(3H)-one core substituted with a phenyl group at the 5-position and a 1H-pyrazol-1-yl moiety at the 2-position. This scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel enzyme inhibitors. Compounds with pyrazolyl-pyrimidinone structures have been investigated as potent and selective inhibitors for various biological targets, such as adenylyl cyclase 1 (AC1), which is a promising target for treating chronic inflammatory pain . The specific research applications and biological activity profile of 5-phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one are subject to further investigation. Researchers can utilize this compound as a key intermediate or a core structure for designing and synthesizing new analogs for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

5-phenyl-2-pyrazol-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H10N4O/c18-12-11(10-5-2-1-3-6-10)9-14-13(16-12)17-8-4-7-15-17/h1-9H,(H,14,16,18)

InChI Key

ADAHIAMLANIRHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(NC2=O)N3C=CC=N3

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one

General Synthetic Strategy

The synthesis of 5-phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one typically involves:

  • Formation of a pyrazolone intermediate (5-phenyl-1H-pyrazol-4-one derivative),
  • Followed by condensation with appropriate heterocyclic amines or cyano-substituted reagents to build the pyrimidinone ring fused or linked to the pyrazole.

This approach is consistent with the synthetic routes reported for pyrazolo[1,5-a]pyrimidine derivatives, where pyrazolone derivatives are condensed with cyanoacetamide or related compounds to afford the pyrimidine ring system.

Specific Synthetic Routes

Condensation of Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with Cyanoacetamide

A key method involves the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with cyanoacetamide under reflux conditions. This reaction facilitates the cyclization to form the pyrazolo-pyrimidinone core.

Step Reagents & Conditions Outcome
1 Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate Key pyrazolone intermediate
2 Cyanoacetamide, reflux in ethanol or suitable solvent Cyclization to 5-phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one

This method is supported by elemental analysis and spectral data confirming the formation of the target compound.

Alternative Synthetic Routes

  • Reaction with Heterocyclic Amines: Condensation of pyrazolone derivatives with heterocyclic amines such as 2-aminopyrimidine or related nitrogen nucleophiles can lead to fused pyrazolo-pyrimidine systems.

  • Use of α-Halo Ketones or Esters: Thieno[2,3-b]pyridines and related heterocycles have been synthesized via pyridinethione intermediates reacting with α-halo ketones or esters, suggesting potential analogous routes for pyrimidinone derivatives.

Data Tables Summarizing Preparation Methods

Method No. Starting Materials Reaction Type Conditions Yield (%) Reference
1 Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate + Cyanoacetamide Condensation & Cyclization Reflux in ethanol or similar solvent 70-85
2 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one + Aromatic aldehydes + CAN catalyst Tandem Knoevenagel–Michael Aqueous, room temperature 65-80
3 Pyrazolone derivatives + Heterocyclic amines Condensation Reflux or heating 60-75
4 Pyridinethione + α-Halo ketones or esters Cyclization Heating 55-70

Analysis and Research Findings

  • The condensation of pyrazolone intermediates with cyanoacetamide is the most direct and commonly reported method for synthesizing 5-phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one and related pyrazolo-pyrimidine derivatives.

  • The use of ceric ammonium nitrate (CAN) as a catalyst in aqueous media offers a green chemistry approach to pyrazolone derivatives, which can be further functionalized to pyrimidinone systems.

  • Spectroscopic characterization (NMR, IR, MS) and elemental analyses consistently confirm the structure of the synthesized compounds, ensuring reliability of these methods.

  • Alternative synthetic pathways involving heterocyclic amines and α-halo ketones provide routes to structurally related heterocycles and may be adapted or extended to synthesize the target compound.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and pyrazolyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidinone Core

The pyrimidinone ring’s substitution pattern critically influences physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituents (Positions) Key Features Biological Activity (if reported)
5-Phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one (Target) Phenyl (C5), Pyrazole (C2) Aromatic bulk for hydrophobic interactions; moderate polarity Not explicitly stated in evidence
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one Ethyl (C5), Methyl (C6), Cyclopropyl (pyrazole) Increased lipophilicity; cyclopropane may enhance metabolic stability Not reported
2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one Furyl (pyrazole), Propyl (C6) Heteroaromatic furyl enhances H-bonding; propyl increases hydrophobicity Not reported
2-(3-Methyl-5-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one Trifluoromethyl (C6), THP-substituted pyrazole Trifluoromethyl improves membrane permeability; THP moiety aids solubility Antitubercular (MIC: 0.5–2 µg/mL)

Key Observations :

  • Metabolic Stability : Cyclopropyl and tetrahydro-2H-pyran (THP) substituents may reduce metabolic degradation compared to phenyl .
  • Bioactivity : The trifluoromethyl analog () exhibits potent antitubercular activity, suggesting that electron-withdrawing groups at C6 enhance target binding .

Pyrazole Ring Modifications

The pyrazole moiety’s substitution impacts electronic properties and target selectivity:

Compound Name Pyrazole Substituents Implications
Target Compound None (1H-pyrazole) Basic pyrazole allows for H-bond donor/acceptor interactions
5-{1-acetyl-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-... () Acetyl, dihydro-pyrazole Acetyl group introduces steric bulk; dihydro structure may limit aromaticity
Simurosertib (WHO INN: Antitumor agent) 3-Methyl-1H-pyrazole, thieno ring Methyl enhances rigidity; thieno ring expands π-conjugation for DNA intercalation

Key Observations :

  • Electron-Deficient Pyrazoles: Thieno-fused pyrazoles (e.g., Simurosertib) improve DNA/protein binding via extended π-systems .
  • Steric Effects : Bulky substituents (e.g., acetyl in ) may hinder binding to flat enzymatic pockets but improve selectivity .

Computational and Analytical Tools

  • Structural Analysis: SHELX software suite is widely used for crystallographic refinement, enabling precise determination of bond lengths/angles in pyrimidinone analogs .
  • Electron Density Studies: Multiwfn and NCI (Non-Covalent Interaction) analysis reveal intermolecular interactions, such as hydrogen bonds between pyrimidinone carbonyl and biological targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-phenyl-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, using ammonium acetate (NH4_4OAc, 2.00 equiv.) in glacial acetic acid at 108°C under reflux conditions, as demonstrated in pyrimidinone derivative syntheses . Reaction optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature gradients (80–120°C), and stoichiometric ratios of precursors. Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR confirms regioselectivity and hydrogen bonding patterns (e.g., pyrazole N-H coupling). IR spectroscopy identifies carbonyl (C=O) and pyrimidinone ring vibrations .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL or SHELXTL refines molecular geometry and hydrogen-bonding networks. ORTEP-III visualizes thermal ellipsoids and torsion angles .

Q. How can purity and stability be assessed under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV/MS track degradation products. PXRD detects polymorphic changes, while DSC/TGA evaluates thermal stability .

Advanced Research Questions

Q. What computational strategies are effective for analyzing noncovalent interactions and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates electrostatic potential (ESP) maps. Multiwfn software analyzes electron localization function (ELF) and van der Waals surfaces, identifying π-π stacking or hydrogen-bond donor/acceptor sites . Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or receptors .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF3_3, -NO2_2) at the phenyl ring to modulate electron density and binding affinity .
  • Bioisosteric Replacement : Replace pyrazole with isoxazole or triazole to improve metabolic stability. Assess inhibitory potency against enzymes (e.g., mPGES-1) via in vitro assays (IC50_{50} determination) .

Q. What experimental and computational approaches resolve contradictions in crystallographic vs. solution-phase conformations?

  • Methodological Answer :

  • SXRD vs. NMR : Compare solid-state (SXRD) and solution (NOESY) structures to identify conformational flexibility.
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water/DMSO) using GROMACS to assess torsional dynamics and solvent effects .

Q. How can high-throughput screening (HTS) pipelines identify biological targets for this compound?

  • Methodological Answer :

  • Assay Design : Use fluorescence polarization (FP) or AlphaScreen to screen kinase/phosphatase libraries.
  • Target Validation : CRISPR-Cas9 knockdown or thermal shift assays (TSA) confirm target engagement. Cross-reference with databases like ChEMBL for off-target risks .

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